molecular formula C9H16ClF2NO2 B6291384 (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride CAS No. 2306255-69-4

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

Cat. No. B6291384
CAS RN: 2306255-69-4
M. Wt: 243.68 g/mol
InChI Key: MAJOAEKSMAWTQS-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride (DFCHPA) is an organic compound that belongs to the class of compounds known as amino acids. It has a molecular weight of 297.8 g/mol and a molecular formula of C7H14ClF2NO2. DFCHPA is an important building block for many biologically active compounds and has a wide range of applications in biochemistry and medicinal chemistry.

Mechanism of Action

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride has been found to interact with a number of proteins and enzymes, including cytochrome P450 enzymes, phosphatases, and kinases. The mechanism of action of (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride is not yet fully understood, but it is thought to be involved in the regulation of cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins, including cytochrome P450 enzymes, phosphatases, and kinases. It has also been found to modulate the expression of various genes and to affect the metabolism of various drugs. Additionally, (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride is a useful tool for laboratory experiments due to its low cost and ease of synthesis. Additionally, it has a wide range of applications in biochemistry and medicinal chemistry. However, there are some limitations to its use in laboratory experiments. For example, (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride is not very stable in solution and must be stored in an anhydrous environment. Additionally, it is not very soluble in water and must be dissolved in organic solvents such as dimethylsulfoxide.

Future Directions

There are a number of potential future directions for the use of (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride in scientific research. These include the development of novel drug delivery systems, the development of new imaging agents for medical diagnostics, and the further exploration of its biochemical and physiological effects. Additionally, further research into the mechanism of action of (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride may lead to the development of new drugs and treatments for a variety of diseases.

Synthesis Methods

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride can be synthesized in two steps. The first step involves the reaction of 4,4-difluorocyclohexanone with hydrochloric acid to form 4,4-difluorocyclohexylchloride. The second step involves the reaction of 4,4-difluorocyclohexylchloride with 2-amino-3-methylpropanol to form (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride. The reaction can be represented as follows:
4,4-difluorocyclohexanone + HCl → 4,4-difluorocyclohexylchloride
4,4-difluorocyclohexylchloride + 2-amino-3-methylpropanol → (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

Scientific Research Applications

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride has been used in a variety of scientific research applications, including protein structure and function studies, enzyme kinetics, and drug design. It has also been used in the synthesis of novel compounds for the treatment of diseases such as cancer and diabetes. Additionally, (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride has been used in the development of novel drug delivery systems and in the development of new imaging agents for medical diagnostics.

properties

IUPAC Name

(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJOAEKSMAWTQS-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(C(=O)O)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1C[C@H](C(=O)O)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

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